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Compound of Interest

Compound Name: but-3-enamide;hydron

Cat. No.: B12845355 Get Quote

A Comparative Spectroscopic Analysis: But-3-
enamide vs. Butanamide
This guide provides a detailed comparative analysis of the spectroscopic properties of but-3-

enamide and its saturated analog, butanamide. The presence of a terminal double bond in but-

3-enamide introduces distinct features in its Infrared (IR), Nuclear Magnetic Resonance (NMR),

and Mass Spectra (MS) when compared to the fully saturated butanamide. This analysis is

intended for researchers, scientists, and drug development professionals who utilize these

techniques for molecular characterization.
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Caption: Molecular structures of But-3-enamide and Butanamide.

Infrared (IR) Spectroscopy
The most telling difference in the IR spectra is the presence of peaks associated with the C=C

double bond in but-3-enamide, which are absent in butanamide.

Functional Group Vibration Mode
But-3-enamide

(cm⁻¹) (Typical)

Butanamide (cm⁻¹)

(Typical)

N-H Stretch (Amide) 3350, 3180 3350, 3180

C-H sp² Stretch (Vinylic) ~3080 Absent

C-H sp³ Stretch (Aliphatic) ~2930 ~2960, 2875

C=O Stretch (Amide I) ~1655 ~1655

N-H Bend (Amide II) ~1620 ~1620

C=C Stretch ~1640 Absent

=C-H Bend (Out of Plane) ~990, ~910 Absent

¹H NMR Spectroscopy
The ¹H NMR spectrum of but-3-enamide exhibits characteristic signals for vinylic protons in the

downfield region (5-6 ppm), which are not present in the spectrum of butanamide. The protons

on the α-carbon in but-3-enamide also show a different splitting pattern due to coupling with the

vinylic protons.

But-3-enamide (Typical Chemical Shifts and Splitting)
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Proton Chemical Shift (ppm) Multiplicity
Coupling Constant

(Hz)

-NH₂ ~7.0-7.5 Broad Singlet -

-CH= ~5.8-6.0 Multiplet
J_trans = ~17, J_cis =

~10, J_vicinal = ~7

=CH₂ ~5.1-5.3 Multiplet
J_trans = ~17, J_cis =

~10, J_geminal = ~2

-CH₂- ~3.1 Doublet of Doublets J_vicinal = ~7

Butanamide (Typical Chemical Shifts and Splitting)

Proton Chemical Shift (ppm) Multiplicity
Coupling Constant

(Hz)

-NH₂ ~6.5-7.0 Broad Singlet -

-CH₂- (α) ~2.2 Triplet J = ~7

-CH₂- (β) ~1.6 Sextet J = ~7

-CH₃ ~0.9 Triplet J = ~7

¹³C NMR Spectroscopy
The presence of the alkene functionality in but-3-enamide results in two sp² hybridized carbon

signals in its ¹³C NMR spectrum, which are absent in the butanamide spectrum.
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Carbon
But-3-enamide (ppm)

(Typical)
Butanamide (ppm) (Typical)

C=O ~175 ~178

-CH= ~135 Absent

=CH₂ ~118 Absent

-CH₂- (α) ~42 ~38

-CH₂- (β) Absent ~19

-CH₃ Absent ~13

Mass Spectrometry
The mass spectra of both compounds will show a molecular ion peak. The fragmentation

patterns will differ due to the presence of the double bond in but-3-enamide, which can

influence fragmentation pathways. A common fragmentation for primary amides is the

McLafferty rearrangement.

Ion But-3-enamide (m/z) Butanamide (m/z) Notes

[M]⁺ 85 87 Molecular Ion

[M-NH₂]⁺ 69 71 Loss of amino group

[C₃H₅]⁺ 41 41

Allyl cation for but-3-

enamide, propyl

fragment for

butanamide

[C₂H₄NO]⁺ 58 58

McLafferty

rearrangement

product
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The following are general protocols for the spectroscopic analyses discussed. Instrument

parameters may be optimized for specific samples.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry

potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a

thin film between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The sample is placed in the IR spectrometer. A background spectrum of the

empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded,

typically over a range of 4000-400 cm⁻¹. The background is automatically subtracted from

the sample spectrum.

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is

analyzed for the presence of characteristic absorption bands corresponding to the functional

groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as

tetramethylsilane (TMS), may be added. The solution is transferred to an NMR tube.

Data Acquisition: The NMR tube is placed in the NMR spectrometer. The magnetic field is

shimmed to ensure homogeneity. For ¹H NMR, the acquisition parameters (e.g., pulse

sequence, number of scans, relaxation delay) are set, and the spectrum is acquired. For ¹³C

NMR, a proton-decoupled sequence is typically used to simplify the spectrum, and a larger

number of scans is usually required due to the lower natural abundance of ¹³C.

Data Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the

NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are

referenced to TMS (0 ppm). The integration of signals (for ¹H NMR), chemical shifts, and

splitting patterns are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)
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Sample Preparation: A small amount of the sample is introduced into the mass spectrometer.

For volatile compounds, this can be via direct injection or through a gas chromatograph (GC-

MS). For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted

laser desorption/ionization (MALDI) can be used, where the sample is dissolved in a suitable

solvent.

Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is a

common technique for GC-MS, which results in significant fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The

fragmentation pattern is analyzed to gain information about the structure of the molecule.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [spectroscopic analysis of but-3-enamide versus its
saturated analog]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12845355#spectroscopic-analysis-of-but-3-enamide-
versus-its-saturated-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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